Benzilide

Übersicht

Beschreibung

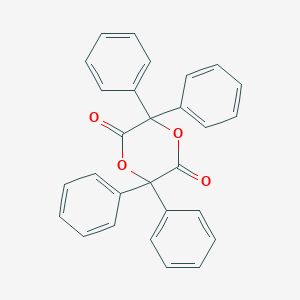

Benzilide, also known as 3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione, is an organic compound with the molecular formula C28H20O4. It is a white to off-white crystalline solid that is slightly soluble in organic solvents such as chloroform and ethyl acetate. This compound is commonly used as an intermediate in organic synthesis and has applications in the preparation of various organic compounds, including fluorescent dyes and benzopyrazole derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzilide is typically synthesized through the condensation reaction between benzoin and benzil. The reaction involves heating benzoin and benzil in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene. The reaction mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving the overall efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

Benzilide undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form benzilic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound with reducing agents like lithium aluminum hydride can yield benzoin.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Benzilic acid.

Reduction: Benzoin.

Substitution: Substituted this compound derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzanilide derivatives are known for their biological activities, making them valuable in drug development.

Pharmaceutical Applications

- Antimicrobial Activity : Benzanilides exhibit significant antimicrobial properties. A study demonstrated that ortho-hydroxylated benzanilides synthesized via C(sp²)–H hydroxylation showed promising results against various pathogens, highlighting their potential as therapeutic agents .

- Anti-cancer Agents : Novel benzamide derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, showing potential in cancer treatment. These compounds were designed based on the structure-activity relationship (SAR) to enhance their efficacy .

- Anti-HIV Activity : Certain benzanilide derivatives have been modified to enhance their anti-HIV properties by substituting functional groups that improve binding to viral targets .

Table 1: Biological Activities of Benzanilide Derivatives

| Compound Type | Activity Type | Reference |

|---|---|---|

| Ortho-hydroxylated Benzanilides | Antimicrobial | |

| HDAC Inhibitors | Anti-cancer | |

| Modified Benzanilides | Anti-HIV |

Synthetic Organic Chemistry

Benzanilide serves as a versatile building block in organic synthesis.

Synthesis of Complex Molecules

- Drug Synthesis : The formation of benzanilide has been utilized in synthesizing Bcr–Abl tyrosine kinase inhibitors through native chemical ligation (NCL). This method allows for the efficient assembly of complex drug-like molecules .

- Diversity-Oriented Synthesis : A novel synthetic strategy enables the rapid construction of diverse ortho-hydroxylated benzanilides from simple precursors. This approach is particularly useful for creating libraries of bioactive compounds for early-stage drug discovery .

Table 2: Synthetic Applications of Benzanilide

| Application | Description | Reference |

|---|---|---|

| Drug Development | Synthesis of Bcr–Abl inhibitors | |

| Diversity-Oriented Synthesis | Rapid synthesis of bioactive libraries |

Materials Science

Benzanilide is also utilized in the development of materials and dyes.

Dye Manufacturing

Benzanilide is employed in the synthesis of various dyes due to its chromophoric properties. Its derivatives are integral in creating colorants used in textiles and coatings .

Case Study: Photorearrangement Studies

Research has shown that benzanilide can be used as a model compound to study photorearrangement reactions involving beta-cyclodextrin, providing insights into reaction mechanisms relevant to material sciences .

Table 3: Material Applications of Benzanilide

Wirkmechanismus

The mechanism of action of benzilide involves its ability to undergo various chemical transformations, which makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions depend on the specific type of reaction being carried out. For example, in oxidation reactions, this compound is converted to benzilic acid through the formation of an intermediate benzilic acid ester, which is then hydrolyzed to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzanilide: An amide derivative of benzoic acid, used in the manufacture of dyes and perfumes.

Benzamide: A simple amide of benzoic acid, used as a starting material in organic synthesis.

Benzoin: A hydroxy ketone used as a precursor in the synthesis of benzilide

Uniqueness of this compound

This compound is unique due to its ability to undergo a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its structural features, such as the presence of multiple phenyl groups and a dioxane ring, contribute to its reactivity and versatility in various chemical transformations .

Biologische Aktivität

Benzanilide, a compound derived from benzoic acid and aniline, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of benzanilide, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

Benzanilide is synthesized through the reaction of benzoic acid with aniline, resulting in the formation of an amide bond. This reaction can also be facilitated using benzoyl chloride with substituted anilines to yield various derivatives. The general reaction can be represented as follows:

Biological Activity Overview

Benzanilide and its derivatives have been studied for a variety of biological activities, including:

- Antimicrobial Activity : Certain benzanilide derivatives exhibit significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anticancer Properties : Research has indicated that some benzanilides can inhibit cancer cell proliferation, particularly in leukemia and solid tumors.

- Vasodilatory Effects : Specific derivatives have shown vasodilating activity, which may be beneficial in treating cardiovascular diseases.

Case Studies and Research Findings

- Anticancer Activity : A study explored the synthesis of benzanilides as Bcr–Abl tyrosine kinase inhibitors (TKIs). The synthesized compounds displayed nanomolar affinity for the Abl1 kinase, indicating their potential as anticancer agents in chronic myeloid leukemia (CML) treatment .

- Vasodilatory Effects : Another study highlighted the vasodilating activity of substituted benzanilides. These compounds were evaluated using isolated rat aortic rings, demonstrating significant smooth muscle relaxation, which was inhibited by specific potassium channel blockers .

- Antimicrobial Properties : Benzanilide derivatives have been tested against various microbial strains. For instance, certain compounds exhibited potent antifungal activity against Sclerotinia sclerotiorum, outperforming established fungicides .

Table 1: Biological Activities of Benzanilide Derivatives

| Compound | Activity Type | Target Organism/Pathway | IC50 (µM) |

|---|---|---|---|

| Benzanilide | Antimicrobial | Sclerotinia sclerotiorum | 6.67 |

| Compound 1 | Anticancer | Abl1 Kinase | < 10 |

| Compound 2 | Vasodilatory | Rat Aortic Rings | 20 |

Table 2: Summary of Pharmacological Effects

Eigenschaften

IUPAC Name |

3,3,6,6-tetraphenyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20O4/c29-25-27(21-13-5-1-6-14-21,22-15-7-2-8-16-22)31-26(30)28(32-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHGDMUCPUQOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)OC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30323118 | |

| Record name | NSC677243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467-32-3 | |

| Record name | 3,3,6,6-Tetraphenyl-1,4-dioxane-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC677243 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30323118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.